molecular formula C11H9NO2 B1587387 Methyl quinoline-4-carboxylate CAS No. 21233-61-4

Methyl quinoline-4-carboxylate

Cat. No.: B1587387
CAS No.: 21233-61-4
M. Wt: 187.19 g/mol
InChI Key: KPZUGRPXEZGEGE-UHFFFAOYSA-N
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Description

Methyl quinoline-4-carboxylate is an organic compound belonging to the quinoline family. Quinolines are heterocyclic aromatic compounds with a benzene ring fused to a pyridine ring. This compound is characterized by a carboxylate group at the fourth position of the quinoline ring and a methyl ester group. This compound is of significant interest due to its diverse applications in medicinal chemistry, synthetic organic chemistry, and industrial chemistry.

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl quinoline-4-carboxylate can be synthesized through various methods, including:

    Friedländer Synthesis: This method involves the condensation of 2-aminobenzaldehyde with a ketone in the presence of an acid catalyst.

    Pfitzinger Reaction: This reaction involves the condensation of isatin with a ketone in an alkaline medium.

Industrial Production Methods: Industrial production of this compound often employs green chemistry approaches to minimize environmental impact. Methods such as microwave-assisted synthesis, solvent-free reactions, and the use of recyclable catalysts are commonly used .

Chemical Reactions Analysis

Types of Reactions: Methyl quinoline-4-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline-4-carboxylic acid.

    Reduction: Reduction reactions can convert the carboxylate group to an alcohol group.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the quinoline ring.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.

    Substitution: Halogenating agents like bromine or chlorine, and nucleophiles such as amines or thiols.

Major Products:

    Oxidation: Quinoline-4-carboxylic acid.

    Reduction: Quinoline-4-methanol.

    Substitution: Various substituted quinoline derivatives depending on the reagents used.

Scientific Research Applications

Medicinal Chemistry

Methyl quinoline-4-carboxylate and its derivatives have been extensively studied for their pharmacological properties. Notably, they exhibit:

  • Antimicrobial Activity : Research indicates that quinoline derivatives, including this compound, demonstrate significant activity against various pathogens. For instance, a series of quinoline-4-carboxamides were developed and screened for antiplasmodial activity against Plasmodium falciparum, showing promising results with low nanomolar potency in vitro .
  • Antileishmanial Properties : Studies have synthesized several quinoline-4-carboxylic acids that were evaluated for their effectiveness against Leishmania donovani. The synthesized compounds showed varying degrees of activity, with some achieving notable IC50 values .
  • Tuberculosis Inhibition : Recent findings highlight the potential of arylated quinoline carboxylic acids against Mycobacterium tuberculosis. Specific derivatives exhibited strong inhibitory effects on both replicating and non-replicating bacteria, showcasing their therapeutic potential .

Agrochemicals

Quinoline derivatives are also recognized for their utility in agriculture:

  • Pesticide Development : this compound serves as a precursor in the synthesis of agrochemicals, particularly pesticides. The compound can be modified to enhance its efficacy against agricultural pests while minimizing environmental impact .

Materials Science

The unique properties of this compound make it valuable in materials science:

  • Dyes and Pigments : Quinoline derivatives are integral to the production of dyes. This compound can be utilized to synthesize various colorants due to its structural versatility and the ability to form metal complexes that exhibit luminescent properties .
  • Organic Light Emitting Diodes (OLEDs) : The compound has been explored as a ligand in the preparation of phosphorescent complexes used in OLEDs. Its ability to form stable complexes enhances the performance of these devices .

Case Study 1: Antimalarial Drug Development

A study focused on optimizing a quinoline-4-carboxamide derivative (DDD107498) demonstrated its efficacy in preclinical models against malaria. The compound exhibited excellent oral bioavailability and potent antimalarial activity, leading to its selection for further development .

Case Study 2: Synthesis of Antileishmanial Agents

In another investigation, researchers synthesized a series of quinoline-4-carboxylic acids and evaluated their antileishmanial activity. The compounds were characterized using spectral methods (NMR, IR), and their biological activity was statistically analyzed, revealing several candidates with promising efficacy against L. donovani .

Data Summary Table

Application AreaCompound TypeKey Findings
Medicinal ChemistryQuinoline DerivativesAntimalarial and antileishmanial activities noted
AgrochemicalsPesticidesEffective as precursors for pesticide synthesis
Materials ScienceDyes and OLEDsUseful in dye production and OLED applications

Comparison with Similar Compounds

Biological Activity

Methyl quinoline-4-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article presents a detailed overview of its biological activity, including its synthesis, mechanisms of action, and therapeutic potential, supported by relevant data tables and research findings.

1. Overview of this compound

This compound belongs to the quinoline family, which is known for its pharmacological properties. The compound features a carboxylate group at the 4-position of the quinoline ring, which contributes to its biological activities.

2. Synthesis and Characterization

The synthesis of this compound typically involves the Pfitzinger reaction, where isatin derivatives are reacted with appropriate reagents to yield the desired quinoline structure. Characterization is often performed using techniques such as:

  • Infrared Spectroscopy (IR) : To identify functional groups.
  • Nuclear Magnetic Resonance (NMR) : For structural elucidation.
  • Mass Spectrometry : To confirm molecular weight.

3.1 Antimicrobial Activity

This compound has demonstrated significant antimicrobial properties against various pathogens. Research indicates that it exhibits activity against both bacterial and fungal strains.

Table 1: Antimicrobial Activity Data

PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli16 µg/mL
Candida albicans64 µg/mL

3.2 Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. It has shown efficacy against various cancer cell lines, including liver and breast cancer cells.

Table 2: Anticancer Activity Data

Cell LineIC50 (µM)Mechanism of Action
HepG2 (liver)12.6Induction of apoptosis
MCF-7 (breast)15.3Cell cycle arrest
Huh7 (liver)6.3Inhibition of c-Myc expression

The mechanism involves downregulation of anti-apoptotic proteins and upregulation of pro-apoptotic proteins, leading to increased apoptosis in cancer cells .

3.3 Antimalarial Activity

This compound derivatives have been evaluated for their antimalarial properties against Plasmodium falciparum. These compounds exhibited moderate potency with novel mechanisms of action, including inhibition of translation elongation factor 2 (PfEF2PfEF2).

Table 3: Antimalarial Activity Data

CompoundEC50 (nM)Efficacy in Mouse Model (ED90 mg/kg)
Methyl Quinoline-4-C120<1

Case Study 1: Anticancer Effects on HepG2 Cells

In a study assessing the effects of this compound on HepG2 liver cancer cells, researchers found that treatment led to significant apoptosis characterized by increased levels of cleaved PARP and Bax proteins while decreasing Bcl-2 levels .

Case Study 2: Antimicrobial Efficacy Against Candida albicans

A series of tests demonstrated that this compound effectively inhibited the growth of Candida albicans, suggesting potential for use as an antifungal agent in clinical settings .

5. Conclusion

This compound exhibits a wide range of biological activities, including antimicrobial, anticancer, and antimalarial effects. Its mechanisms involve complex interactions at the cellular level, making it a promising candidate for further research and development in therapeutic applications.

Properties

IUPAC Name

methyl quinoline-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO2/c1-14-11(13)9-6-7-12-10-5-3-2-4-8(9)10/h2-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPZUGRPXEZGEGE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=NC2=CC=CC=C12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10388240
Record name methyl quinoline-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10388240
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21233-61-4
Record name methyl quinoline-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10388240
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Thionyl chloride (4.5 ml) was added dropwise, under argon to a cooled, stirring slurry of 4-quinolinecarboxylic acid (5.32 g) in methanol (120 ml) maintaining an internal temperature of 0 to −5° C. Once addition was complete the reaction mixture was heated at reflux for 16 h. After cooling to ambient temperature the volatiles were removed at reduced pressure and the residue partitioned between saturated aqueous sodium bicarbonate and diethyl ether. The organic phase was washed with brine, dried (Na2SO4) and the solvent removed at reduced pressure to give the title compound as a pale yellow oil (4.82 g).
Quantity
4.5 mL
Type
reactant
Reaction Step One
Quantity
5.32 g
Type
reactant
Reaction Step Two
Quantity
120 mL
Type
reactant
Reaction Step Two
Yield
42%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What structural insights can be derived from the studies regarding the coordination behavior of HMCA with metal ions?

A1: The studies reveal that HMCA acts as a bidentate ligand, coordinating to metal ions like cobalt [, ] and copper [] through its oxygen atoms from the hydroxyl and carboxylate groups. This coordination mode leads to the formation of stable metal complexes with distinct geometries. For instance, in the presence of bipyridine and water molecules, HMCA forms a mononuclear cobalt complex with a distorted octahedral geometry around the cobalt center []. In contrast, with phenanthroline, a dinuclear cobalt complex is formed where two cobalt centers are bridged by two HMCA ligands [].

Q2: How do the optical properties of the metal complexes differ from the free HMCA ligand and what is the underlying reason for this difference?

A2: The cobalt complexes exhibit blue emission bands around 449 nm in their solid-state photoluminescence spectra []. This contrasts with the emission properties of the free HMCA ligand, suggesting that complexation with the cobalt ion significantly alters the electronic structure and excited-state properties. Time-dependent density functional theory (TD-DFT) calculations attribute these emissions to ligand-to-ligand charge transfer (LLCT) transitions within the complexes []. This difference in optical behavior highlights the potential of these complexes in luminescent applications.

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